Hipoclorito de calcio

Descripción general

Descripción

El hipoclorito de calcio es un compuesto inorgánico con la fórmula química Ca(OCl)₂. Es comúnmente conocido como blanqueador en polvo o oxicloruro de calcio. Este compuesto es un sólido granular blanco o grisáceo con un fuerte olor a cloro debido a su lenta descomposición en aire húmedo. El this compound se usa ampliamente como desinfectante y agente blanqueador, particularmente en el tratamiento de agua y el saneamiento .

Aplicaciones Científicas De Investigación

El hipoclorito de calcio tiene numerosas aplicaciones en la investigación científica:

Biología: Se emplea en la desinfección de equipos y superficies de laboratorio para prevenir la contaminación.

Medicina: El this compound se utiliza como antiséptico para el cuidado de heridas.

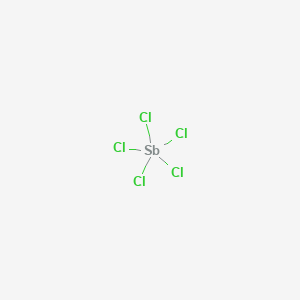

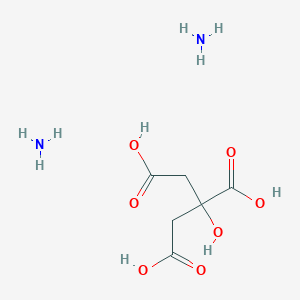

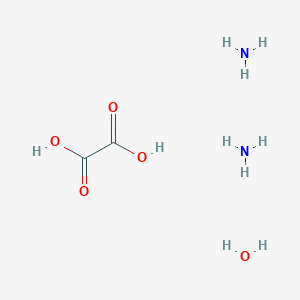

Industria: Se utiliza en la producción de tintes, resinas sintéticas, caucho y otros cloruros orgánicos. {_svg_4}

Mecanismo De Acción

El hipoclorito de calcio ejerce sus efectos principalmente a través de sus fuertes propiedades oxidantes. Cuando se disuelve en agua, forma ácido hipocloroso, que es un potente desinfectante. El ácido hipocloroso interrumpe los procesos celulares de los microorganismos al oxidar componentes celulares esenciales, lo que lleva a la muerte celular . El ion hipoclorito también actúa como una base, aceptando protones del agua para formar iones hidróxido .

Análisis Bioquímico

Biochemical Properties

Hypochlorous acid calcium salt is a potent oxidizing agent that participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is myeloperoxidase, which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions. This interaction is crucial in the immune response, as hypochlorous acid calcium salt helps to destroy pathogens by oxidizing their cellular components . Additionally, it reacts with amino acids, lipids, and nucleic acids, leading to the formation of chlorinated derivatives that can alter the structure and function of these biomolecules .

Cellular Effects

Hypochlorous acid calcium salt has profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can inhibit the activity of key metabolic enzymes, leading to a decrease in ATP production and overall cellular energy levels . Furthermore, hypochlorous acid calcium salt can induce oxidative stress, resulting in the activation of stress response pathways and the modulation of gene expression . This compound also affects cell signaling by modifying signaling proteins and receptors, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of hypochlorous acid calcium salt involves its strong oxidizing properties, which enable it to react with a wide range of biomolecules. At the molecular level, it exerts its effects through the oxidation of thiol groups in proteins, leading to the formation of disulfide bonds and the alteration of protein structure and function . It can also chlorinate amino acids, resulting in the formation of chloramines that can further modify protein activity . Additionally, hypochlorous acid calcium salt can inhibit or activate enzymes by oxidizing their active sites, thereby affecting their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hypochlorous acid calcium salt can change over time due to its stability and degradation. This compound is relatively stable in solid form but can decompose in aqueous solutions, especially under alkaline conditions . Over time, the degradation of hypochlorous acid calcium salt can lead to a decrease in its oxidizing capacity and overall effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of hypochlorous acid calcium salt vary with different dosages in animal models. At low doses, it can enhance the immune response by promoting the destruction of pathogens . At high doses, it can cause toxic effects, including tissue damage and inflammation . Studies have shown that there is a threshold effect, where low concentrations of hypochlorous acid calcium salt can be beneficial, but higher concentrations can lead to adverse effects . These toxic effects are primarily due to the compound’s strong oxidizing properties, which can cause oxidative damage to cellular components .

Metabolic Pathways

Hypochlorous acid calcium salt is involved in several metabolic pathways, particularly those related to oxidative stress and immune response. It interacts with enzymes such as myeloperoxidase, which catalyzes its formation from hydrogen peroxide and chloride ions . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced ATP production . Additionally, hypochlorous acid calcium salt can modulate the activity of antioxidant enzymes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, hypochlorous acid calcium salt is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and reactive nature . Once inside the cell, it can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of hypochlorous acid calcium salt within tissues is influenced by its reactivity and the presence of target biomolecules .

Subcellular Localization

The subcellular localization of hypochlorous acid calcium salt is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of hypochlorous acid calcium salt within these compartments can lead to localized oxidative stress and the modulation of cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hipoclorito de calcio se puede sintetizar mediante varios métodos:

Cloración de cal apagada (hidróxido de calcio): Se hace burbujear gas cloro a través de una suspensión o solución de hidróxido de calcio. La reacción es la siguiente[ 2 \text{Ca(OH)}2 + 2 \text{Cl}_2 \rightarrow \text{Ca(OCl)}_2 + \text{H}_2\text{O} + \text{CaCl}_2 ]

Combinación directa de óxido de calcio con gas cloro: El óxido de calcio reacciona directamente con gas cloro para formar this compound y agua.

Métodos de producción industrial

La producción industrial de this compound típicamente involucra la cloración de hidróxido de calcio. El proceso se lleva a cabo en grandes reactores donde se introduce gas cloro en una suspensión de hidróxido de calcio. El producto resultante se filtra, seca y envasa para su uso comercial {_svg_3}.

Análisis De Reacciones Químicas

El hipoclorito de calcio experimenta varias reacciones químicas, que incluyen:

Oxidación: Actúa como un poderoso agente oxidante. Por ejemplo, puede oxidar tioles y sulfuros a disulfuros y sulfoxidos, respectivamente.

Sustitución: En presencia de ácido clorhídrico, el this compound reacciona para formar cloruro de calcio, agua y gas cloro[ 4 \text{HCl} + \text{Ca(OCl)}2 \rightarrow \text{CaCl}_2 + \text{Cl}_2 + \text{H}_2\text{O} ]

Hidrólisis: Cuando se disuelve en agua, el this compound se hidroliza para formar ácido hipocloroso e hidróxido de calcio[ \text{Ca(OCl)}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{HClO} ]

Comparación Con Compuestos Similares

El hipoclorito de calcio se compara a menudo con otros hipocloritos, como:

Hipoclorito de sodio:

Hipoclorito de potasio: Similar al hipoclorito de sodio, pero se usa con menos frecuencia debido a su mayor costo.

Hipoclorito de litio: Más estable que el hipoclorito de sodio, pero también más caro.

El this compound es único por su mayor contenido de cloro y mayor estabilidad, lo que lo hace más efectivo para el almacenamiento a largo plazo y el uso en diversas aplicaciones .

Propiedades

Key on ui mechanism of action |

Hypochlorous ions are physiologically present in the human body, being formed by white blood cells (neutrophils and monocytes) as a powerful antimicrobial agent during inflammation process. When the recognition of "non-self" proteins in an invading micro-organism triggers the immune response, the enzyme myeloperoxidase located in mammalian neutrophils catalyses hypochlorous acid formation trough the oxidation of chloride ion in combination with hydrogen peroxide. The endogenously formed hypochlorous acid plays a key role in the process of phagocytosis through which bacteria are killed. Due to its potent cytotoxic action, hypochlorite is also responsible for neutrophil-mediated tissue damage associated with the inflammatory response. Its high efficiency as antimicrobial agent is associated with the lack of a catalytically active detoxifying mechanism for HOCl in both bacteria and mammalian cells. Although it has been suggested that HOCl-induced cytotoxicity can be associated to the degradation of a number of functionally important molecules the primary mechanism of action is still not fully elucidated. /Hypochlorite/ |

|---|---|

Número CAS |

7778-54-3 |

Fórmula molecular |

CaClHO |

Peso molecular |

92.54 g/mol |

Nombre IUPAC |

calcium;dihypochlorite |

InChI |

InChI=1S/Ca.ClHO/c;1-2/h;2H |

Clave InChI |

QFYUAKPQIZIUPT-UHFFFAOYSA-N |

Impurezas |

Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water. MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese. Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. |

SMILES |

OCl.[Ca+2] |

SMILES canónico |

OCl.[Ca] |

Punto de ebullición |

Decomposes at 100 °C |

Color/Form |

Powder WHITE GRANULES OR PELLETS White crystalline solid |

Densidad |

2.350 g/cu cm 2.35 g/cm³ |

melting_point |

100 °C |

Key on ui other cas no. |

7778-54-3 |

Descripción física |

Obtained by saturating calcium hydroxide (slaked lime) with chlorine. Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles. White solid granules with the odor of household bleaching powder; [CHRIS] WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. |

Pictogramas |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Vida útil |

All hypochlorite soln are unstable, esp if acidified; slowly decomp on contact with air /hypochlorite soln/ Chlorinated lime is relatively unstable, even in solid form, and loses much of its activity over a period of a year. /Chlorinated lime/ A complex compound of indefinite composition that rapidly decomposes on exposure to air. ... /Chlorinated lime/ The 70% grade may decomp violently if exposed to heat or direct sunlight. Gives off chlorine and chlorine monoxide above 350 °F (poisonous gases). |

Solubilidad |

21% in water at 25 °C Solubility in water, g/100ml at 25 °C: 21 |

Sinónimos |

calcium hypochlorite calcium oxychloride chlorinated lime |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Q1: How does calcium hypochlorite work as a disinfectant in water treatment?

A1: Calcium hypochlorite (Ca(OCl)2) acts as a disinfectant by releasing hypochlorous acid (HOCl) when dissolved in water. Hypochlorous acid is a strong oxidant that effectively destroys bacteria, viruses, and other microorganisms present in water. While the exact mechanism is complex, it is believed that HOCl disrupts the cell walls and essential enzymes of microorganisms, ultimately leading to their inactivation. [, ]

Q2: The research mentions adjusting the "disinfectant dose" to control residual chlorine concentration. Why is this important?

A2: Maintaining an appropriate residual chlorine concentration in treated water is crucial for several reasons. Firstly, it ensures the long-term disinfection efficacy as water travels through the distribution system. Secondly, while a certain level of chlorine is necessary for disinfection, excessive residual chlorine can lead to undesirable taste and odor issues in drinking water. Therefore, adjusting the calcium hypochlorite dose helps strike a balance between effective disinfection and maintaining acceptable water quality for consumers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)